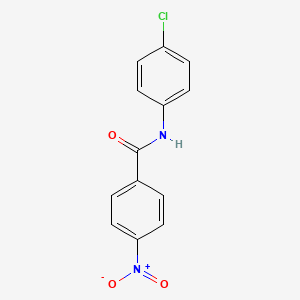

N-(4-クロロフェニル)-4-ニトロベンズアミド

概要

説明

N-(4-chlorophenyl)-4-nitrobenzamide is a compound that belongs to the class of benzamides, which are characterized by the presence of a benzamide moiety in their structure. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis. The presence of both chloro and nitro substituents on the aromatic rings may influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including nitration, acylation, and chlorination. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involves characterizing the compound using various spectroscopic methods and X-ray diffraction . Another example is the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, which was achieved through a multi-step process starting from 2,5-dichloronitrobenzene . These methods highlight the complexity and the need for careful control of reaction conditions in the synthesis of chloro-nitrobenzamide derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray diffraction, which provides detailed information about the crystal lattice and molecular conformation. For example, the crystal structure of a related compound was found to adopt a monoclinic space group with specific unit cell parameters, and the structure was stabilized by pi-pi conjugation and hydrogen bonding interactions . The degree of pyramidality of the amide nitrogen atom and the orientation of nitro groups are also structural features that can be analyzed [3, 7].

Chemical Reactions Analysis

N-(4-chlorophenyl)-4-nitrobenzamide and its derivatives can undergo various chemical reactions, including selective acylation of amines in water , and reactions with AcONa in MeCN to form different products depending on the reaction conditions . These reactions are important for the modification of the compound to achieve desired properties or biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-chlorophenyl)-4-nitrobenzamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and electron-donating chloro substituents can affect the compound's reactivity, solubility, and stability. The spectroscopic properties, such as IR and NMR, are essential for characterizing these compounds and confirming their structures [1, 5, 6]. Additionally, the biological activity of these compounds can be assessed using assays like the MTT assay to determine their potential as therapeutic agents .

Relevant Case Studies

Several studies have investigated the biological activities of N-(4-chlorophenyl)-4-nitrobenzamide derivatives. For example, some 4-nitro-N-phenylbenzamides have been evaluated for their anticonvulsant properties and neurotoxicity, with promising results in animal models . Another study focused on the antitumor activity of a related compound, which showed inhibition in various cancer cell lines . These case studies demonstrate the potential of N-(4-chlorophenyl)-4-nitrobenzamide derivatives in drug development.

科学的研究の応用

Medicine

N-(4-クロロフェニル)-4-ニトロベンズアミド: は、他の生物活性化合物との構造的類似性から、医学における潜在的な用途があります。 抗菌作用を調べたり、より複雑な医薬品の前駆体として使用したりすることができます .

Agriculture

農業において、N-(4-クロロフェニル)-4-ニトロベンズアミドのような化合物は、生育抑制剤またはジベレリン生合成阻害剤として使用される可能性があります。 これらの用途は、植物の成長と発達を制御するために不可欠です .

Material Science

N-(4-クロロフェニル)-4-ニトロベンズアミド: とその誘導体は、高度な材料の合成における中間体として役立つ可能性があります。 新しいポリマーやコーティングを作成する可能性があるため、材料科学研究において価値があります .

Environmental Science

この化合物の誘導体は、環境修復に使用される可能性があります。 たとえば、残留性有機汚染物質の分解に役立ったり、グリーンケミストリー試薬として役立ったりする可能性があります .

Biochemistry

生化学では、N-(4-クロロフェニル)-4-ニトロベンズアミドは、酵素阻害研究で使用したり、ディールス・アルダー反応で使用されるような複雑な分子の合成のためのビルディングブロックとして使用したりすることができます .

Pharmacology

N-(4-クロロフェニル)-4-ニトロベンズアミドの薬理学的可能性は広大です。 抗菌性、抗がん性、または抗炎症性の活性を調査して、新しい薬の開発に貢献することができます .

作用機序

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a broad range of biological activities .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in their function. This interaction could potentially alter the normal functioning of the cell, leading to the observed effects .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, leading to diverse biological effects .

Result of Action

Similar compounds have been found to exhibit a range of effects, including antimicrobial and antiproliferative activities .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the activity and stability of similar compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(4-chlorophenyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(8-2-9)16(18)19/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKIEGNWFGFZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948742 | |

| Record name | N-(4-Chlorophenyl)-4-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2585-30-0 | |

| Record name | N-(4-Chlorophenyl)-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2585-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC41056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)-4-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the structural features described in the research abstract for N-(4-chlorophenyl)-4-nitrobenzamide?

A1: The research highlights that N-(4-chlorophenyl)-4-nitrobenzamide exhibits near planarity with a dihedral angle of 4.63° between its aromatic rings []. This planarity, along with the nitro group's alignment within the plane, suggests potential for intermolecular interactions. Furthermore, the presence of N—H⋯O(nitro) hydrogen bonds leading to zigzag chains in the crystal structure [] provides insights into its packing and potential solid-state properties. Understanding these structural features is crucial for researchers investigating similar compounds or exploring potential applications in material science.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanamide, N-(3-amino-4-chlorophenyl)-4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1295780.png)

![Pyrazino[2,3-f]quinoxaline](/img/structure/B1295783.png)

![(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1295788.png)

![4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1295790.png)

![Methyl 2-chloro-2-[(3-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295791.png)

![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)

methanone](/img/structure/B1295794.png)

![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)